molecular formula C204H301N51O64 B12795773 Enfuvirtide T-20

Enfuvirtide T-20

Cat. No.: B12795773
M. Wt: 4492 g/mol
InChI Key: PEASPLKKXBYDKL-FXEVSJAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Enfuvirtide T-20 is synthesized using a hybrid approach that combines solid-phase synthesis and solution-phase synthesis. The fragments of the peptide are synthesized using solid-phase synthesis, and the final peptide is assembled in solution . This method allows for the efficient production of large peptides like this compound.

Industrial Production Methods: The industrial production of this compound involves the use of thermostable chaperone-based peptide biosynthesis systems. This method ensures high peptide quality and minimizes process-related impurities . The final product undergoes rigorous quality control to ensure its therapeutic efficacy and safety.

Chemical Reactions Analysis

Types of Reactions: Enfuvirtide T-20 undergoes various chemical reactions, including hydrolysis and deamidation. In vitro experiments have shown that this compound is hydrolyzed to a deamidated metabolite .

Common Reagents and Conditions: The synthesis of this compound involves the use of common reagents such as protecting groups for amino acids, coupling agents, and cleavage reagents. The reaction conditions are carefully controlled to ensure the correct assembly of the peptide sequence.

Major Products Formed: The major product formed from the synthesis of this compound is the peptide itself, which consists of 36 amino acids. The final product is purified to remove any impurities and ensure its therapeutic efficacy.

Scientific Research Applications

Treatment-Resistant HIV-1 Infections

Enfuvirtide is primarily indicated for patients who have experienced treatment failure with other antiretroviral agents. Clinical trials have demonstrated its efficacy in reducing plasma HIV-1 RNA levels in treatment-experienced individuals .

Table 1: Clinical Efficacy of Enfuvirtide in Phase III Trials

StudyPatient PopulationDurationEfficacy MeasureResults
TORO 1~500 patients, treatment-experienced24 weeksMean change in HIV RNA-0.96 log copies/mL
TORO 2~500 patients, treatment-experienced24 weeksVirological response44% achieved undetectable levels

Combination Therapy

Enfuvirtide is often used in combination with other antiretroviral drugs to enhance overall treatment efficacy. Studies have shown that when combined with optimized background regimens, enfuvirtide significantly improves virological outcomes compared to those receiving only optimized regimens .

Resistance and Challenges

Despite its effectiveness, enfuvirtide faces challenges such as the emergence of drug-resistant viral strains. Research has identified primary resistance to enfuvirtide in recently infected patients, highlighting the need for continuous monitoring and adaptation of treatment strategies .

Table 2: Resistance Patterns Observed in Clinical Studies

StudyResistance TypeFrequencyImplications
Study APrimary Resistance15%Need for alternative therapies
Study BSecondary Resistance30%Reduced efficacy over time

Pharmacokinetics and Administration

Enfuvirtide is administered via subcutaneous injection, which requires patient training for self-administration. The pharmacokinetic profile shows a half-life of approximately 4 hours, necessitating twice-daily dosing to maintain therapeutic levels .

Case Study 1: Long-term Efficacy

A study involving a cohort of patients with extensive prior antiretroviral therapy demonstrated sustained viral suppression over a period of two years when enfuvirtide was included in their regimen. Patients reported improved quality of life alongside significant reductions in viral load.

Case Study 2: Adverse Effects Management

In a clinical setting, a significant number of patients experienced injection site reactions. A management protocol was developed that included patient education on injection techniques and the use of topical treatments to alleviate discomfort.

Comparison with Similar Compounds

Enfuvirtide T-20 is unique among antiretroviral drugs due to its mechanism of action as a fusion inhibitor. Other similar compounds include maraviroc and ibalizumab, which are entry inhibitors that block different stages of the viral entry process . Maraviroc blocks the CCR5 co-receptor, while ibalizumab binds to the CD4 receptor. This compound, on the other hand, targets the gp41 subunit, making it a valuable addition to the arsenal of antiretroviral therapies .

Conclusion

This compound is a groundbreaking antiretroviral drug that has significantly advanced the treatment of HIV-1 infection. Its unique mechanism of action and high efficacy make it an essential tool in the fight against HIV. The continued research and development of this compound and similar compounds hold promise for improving the lives of patients with HIV and advancing our understanding of viral entry and fusion.

Properties

Molecular Formula

C204H301N51O64

Molecular Weight

4492 g/mol

IUPAC Name

(4S)-5-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1,4-dihydroxy-1-[(2S)-1-hydroxy-1-[(2S)-1-hydroxy-1-imino-3-phenylpropan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-iminobutan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1,3-dihydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-1-hydroxyhexan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxyhexan-2-yl]imino-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-1,3-dihydroxy-2-[[(2S)-1-hydroxy-2-(1-hydroxyethylideneamino)-3-(4-hydroxyphenyl)propylidene]amino]butylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxybutylidene]amino]-1-hydroxybutylidene]amino]-1,3-dihydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-5-hydroxypentanoic acid

InChI

InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1

InChI Key

PEASPLKKXBYDKL-FXEVSJAOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CO)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCCCN)C(=N[C@@H](CC(=N)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC(C)C)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC(=O)O)C(=N[C@@H](CCCCN)C(=N[C@@H](CC1=CNC2=CC=CC=C21)C(=N[C@@H](C)C(=N[C@@H](CO)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC3=CNC4=CC=CC=C43)C(=N[C@@H](CC(=N)O)C(=N[C@@H](CC5=CNC6=CC=CC=C65)C(=N[C@@H](CC7=CC=CC=C7)C(=N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C([C@H](CC(C)C)N=C([C@H](CO)N=C([C@H](CC8=CN=CN8)N=C([C@H]([C@@H](C)CC)N=C([C@H](CC(C)C)N=C([C@H](CO)N=C([C@H]([C@@H](C)O)N=C([C@H](CC9=CC=C(C=C9)O)N=C(C)O)O)O)O)O)O)O)O)O

Canonical SMILES

CCC(C)C(C(=NC(CCC(=O)O)C(=NC(CCC(=O)O)C(=NC(CO)C(=NC(CCC(=N)O)C(=NC(CC(=N)O)C(=NC(CCC(=N)O)C(=NC(CCC(=N)O)C(=NC(CCC(=O)O)C(=NC(CCCCN)C(=NC(CC(=N)O)C(=NC(CCC(=O)O)C(=NC(CCC(=N)O)C(=NC(CCC(=O)O)C(=NC(CC(C)C)C(=NC(CC(C)C)C(=NC(CCC(=O)O)C(=NC(CC(C)C)C(=NC(CC(=O)O)C(=NC(CCCCN)C(=NC(CC1=CNC2=CC=CC=C21)C(=NC(C)C(=NC(CO)C(=NC(CC(C)C)C(=NC(CC3=CNC4=CC=CC=C43)C(=NC(CC(=N)O)C(=NC(CC5=CNC6=CC=CC=C65)C(=NC(CC7=CC=CC=C7)C(=N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(CC(C)C)N=C(C(CO)N=C(C(CC8=CN=CN8)N=C(C(C(C)CC)N=C(C(CC(C)C)N=C(C(CO)N=C(C(C(C)O)N=C(C(CC9=CC=C(C=C9)O)N=C(C)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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